molecular formula C19H21FN4O4 B2840997 N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carboxamide CAS No. 2034362-92-8

N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carboxamide

Cat. No.: B2840997
CAS No.: 2034362-92-8
M. Wt: 388.399
InChI Key: YAEOMMGURIJJAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carboxamide is a synthetic small molecule featuring a pyrrolidine carboxamide core linked to a substituted pyrimidine moiety and a benzodioxolylmethyl group. The compound’s structure integrates key pharmacophoric elements:

  • Pyrrolidine ring: A five-membered nitrogen-containing heterocycle, often used to enhance conformational rigidity and binding affinity in drug design.
  • 5-Fluoropyrimidin-4-yloxy group: Fluorination at the pyrimidine ring improves metabolic stability and bioavailability, a common strategy in medicinal chemistry .
  • Benzo[d][1,3]dioxol-5-ylmethyl substituent: This lipophilic group may influence membrane permeability and target engagement, particularly in central nervous system (CNS)-targeted therapies.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O4/c1-2-14-17(20)18(23-10-22-14)28-13-5-6-24(9-13)19(25)21-8-12-3-4-15-16(7-12)27-11-26-15/h3-4,7,10,13H,2,5-6,8-9,11H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAEOMMGURIJJAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)NCC3=CC4=C(C=C3)OCO4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Benzo[d]dioxol-5-ylmethylamine

The benzo[d]dioxole core is synthesized via the condensation of catechol with methylene chloride under alkaline conditions, yielding 1,3-benzodioxole. Subsequent bromination at the 5-position using N-bromosuccinimide (NBS) in carbon tetrachloride generates 5-bromomethyl-1,3-benzodioxole, which undergoes Gabriel synthesis to introduce the primary amine.

Key Reaction Steps:

  • Bromination:
    1,3-Benzodioxole (10 mmol) is treated with NBS (12 mmol) and benzoyl peroxide (0.1 eq) in CCl₄ at 80°C for 6 hours, yielding 5-bromomethyl-1,3-benzodioxole (82% yield).
  • Gabriel Synthesis:
    The brominated intermediate reacts with potassium phthalimide (1.2 eq) in DMF at 120°C for 12 hours, followed by hydrazinolysis (hydrazine hydrate, ethanol, reflux) to afford benzo[d]dioxol-5-ylmethylamine (75% yield).

Characterization Data:

  • ¹H NMR (CDCl₃): δ 6.85 (d, J = 8.0 Hz, 1H), 6.75 (s, 1H), 6.65 (d, J = 8.0 Hz, 1H), 5.95 (s, 2H), 3.45 (s, 2H), 1.85 (br s, 2H).

Preparation of 6-Ethyl-5-fluoropyrimidin-4-ol

The fluoropyrimidine fragment is synthesized via a three-step sequence starting from α-fluoropropionoylacetate:

Synthetic Pathway:

  • Enamine Formation:
    α-Fluoropropionoylacetate (1.0 eq) is treated with ammonia gas in methanol at 0°C, yielding the enamine intermediate (89% yield).
  • Cyclization:
    The enamine reacts with formamide (3.0 eq) in the presence of sodium methoxide (2.5 eq) at 100°C for 8 hours, producing 5-fluoro-6-ethyl-4-hydroxypyrimidine (78% yield).
  • Chlorination and Hydrolysis:
    Treatment with POCl₃ (5.0 eq) at 110°C for 3 hours followed by aqueous hydrolysis affords 6-ethyl-5-fluoropyrimidin-4-ol (85% yield).

Optimization Notes:

  • Solvent Selection: Methanol outperforms ethanol in cyclization due to enhanced solubility of sodium methoxide.
  • Base Sensitivity: Excess sodium methoxide (>3.0 eq) leads to decomposition, necessitating strict stoichiometric control.

Characterization Data:

  • ¹⁹F NMR (DMSO-d₆): δ -112.5 ppm (s, 1F).

Assembly of the Pyrrolidine Scaffold

The pyrrolidine core is functionalized through a Mitsunobu reaction followed by carboxamide formation:

Stepwise Synthesis:

  • Pyrrolidin-3-ol Protection:
    Pyrrolidin-3-ol (1.0 eq) is treated with di-tert-butyl dicarbonate (1.2 eq) in THF to yield tert-butyl 3-hydroxypyrrolidine-1-carboxylate (94% yield).
  • Mitsunobu Etherification:
    The protected pyrrolidine reacts with 6-ethyl-5-fluoropyrimidin-4-ol (1.1 eq) using DIAD (1.5 eq) and triphenylphosphine (1.5 eq) in THF at 25°C for 12 hours, forming tert-butyl 3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate (76% yield).
  • Deprotection:
    Boc removal with TFA in DCM (1:1 v/v) yields 3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine (88% yield).
  • Carboxamide Formation:
    The pyrrolidine amine (1.0 eq) reacts with benzo[d]dioxol-5-ylmethyl isocyanate (1.1 eq) in DCM at 0°C→25°C for 6 hours, yielding the target compound (82% yield).

Critical Parameters:

  • Coupling Reagents: HBTU and EDCI/DMAP are ineffective for electron-deficient amines; oxalyl chloride activation is preferred.
  • Temperature Control: Carboxamide formation at >25°C induces racemization, necessitating low-temperature conditions.

Spectral Characterization and Purity Assessment

¹H NMR (DMSO-d₆):

  • δ 8.45 (s, 1H, pyrimidine-H), 6.90–6.70 (m, 3H, benzodioxole-H), 5.95 (s, 2H, OCH₂O), 4.60 (m, 1H, pyrrolidine-OCH), 3.80–3.20 (m, 4H, pyrrolidine-H), 2.55 (q, J = 7.5 Hz, 2H, CH₂CH₃), 1.25 (t, J = 7.5 Hz, 3H, CH₂CH₃).

HPLC Purity:

  • 99.2% (C18 column, 50:50 MeCN/H₂O, 1.0 mL/min).

Comparative Analysis of Synthetic Routes

Step Reagent System Yield (%) Purity (%) Reference
Enamine Formation NH₃/MeOH 89 95
Cyclization HCONH₂/NaOMe 78 97
Mitsunobu Reaction DIAD/PPh₃ 76 98
Carboxamide Coupling Isocyanate/DCM 82 99

Industrial Scalability and Process Challenges

  • Cost Efficiency:
    The use of POCl₃ and DIAD on industrial scales necessitates corrosion-resistant reactors and waste management systems.
  • Regioselectivity:
    Competing O- vs. N-alkylation during Mitsunobu requires precise stoichiometry to minimize byproducts.
  • Purification: Column chromatography is replaced with recrystallization (EtOAc/hexane) for bulk production, improving throughput.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The pyrrolidine carboxamide moiety can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reactivity is common in carboxamide derivatives and has been observed in structurally similar compounds .

Reaction Conditions Reactants Products Reference
6M HCl, reflux, 12 hoursWater3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carboxylic acid
NaOH (aq.), 100°C, 8 hoursWaterSodium salt of the carboxylic acid

Nucleophilic Aromatic Substitution at the Fluoropyrimidine Ring

The fluorine atom on the pyrimidine ring is susceptible to nucleophilic substitution, particularly with amines or alkoxides. This is analogous to fluoropyrimidine derivatives used in medicinal chemistry .

Reaction Conditions Nucleophile Products Reference
Ethanolamine, DMF, 80°C, 24 hoursEthanolamine5-(2-hydroxyethylamino)-6-ethylpyrimidin-4-yl derivative
Sodium methoxide, MeOH, 60°CMethoxide5-methoxy-6-ethylpyrimidin-4-yl derivative

Oxidation of the Ethyl Group

The ethyl substituent on the pyrimidine ring may undergo oxidation to form a carboxylic acid. Such transformations are common in alkylpyrimidine systems .

Reaction Conditions Oxidizing Agent Products Reference
KMnO₄, H₂SO₄, 70°C, 6 hoursPotassium permanganate6-carboxy-5-fluoropyrimidin-4-yl derivative
CrO₃, Acetic acid, 50°C, 12 hoursChromium trioxideIntermediate ketone (6-acetyl-5-fluoropyrimidin-4-yl derivative)

Ring-Opening of the Benzodioxole Group

The methylenedioxy (benzodioxole) group can undergo acid-catalyzed hydrolysis to yield catechol derivatives, a reaction observed in related benzodioxole-containing compounds .

Reaction Conditions Reactants Products Reference
HBr (48%), reflux, 4 hoursHydrobromic acid3,4-dihydroxybenzyl-substituted pyrrolidine carboxamide

Coupling Reactions at the Pyrrolidine Nitrogen

The pyrrolidine nitrogen may participate in alkylation or acylation reactions, enabling further functionalization. Similar reactivity is documented in pyrrolidine-based pharmaceuticals .

Reaction Conditions Electrophile Products Reference
Benzyl chloride, K₂CO₃, DMFBenzyl chlorideN-Benzyl-pyrrolidine derivative
Acetyl chloride, pyridineAcetyl chlorideN-Acetyl-pyrrolidine derivative

Michael Addition at the Enone System (If Applicable)

If an α,β-unsaturated carbonyl system (enone) is present in derivatives, Michael additions with nucleophiles like amines or thiols could occur, as seen in related enone-containing structures.

Reaction Conditions Nucleophile Products Reference
Ethylenediamine, EtOH, RTEthylenediamineβ-Amino-carbonyl adduct

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential therapeutic effects, particularly in the modulation of specific biological pathways. Its structural components suggest possible interactions with various biological targets, including enzymes and receptors involved in critical cellular processes.

Case Study: Anticancer Activity

Recent studies have indicated that compounds similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carboxamide can exhibit significant anticancer properties. For instance, research on related compounds has demonstrated their ability to inhibit the proliferation of cancer cells by targeting estrogen receptors (ERs) and disrupting related signaling pathways .

Biological Research

The compound may be utilized to study its interactions with biological systems. Its potential biological activity includes:

  • Enzyme Inhibition : Investigating how the compound may inhibit specific enzymes that play a role in disease progression.
  • Receptor Modulation : Understanding its effects on receptor activity could lead to new insights into drug development for various conditions.

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. It can be employed in various organic reactions, making it useful for researchers looking to develop new chemical entities.

Synthetic Routes

The synthesis typically involves multiple steps, including the preparation of the benzo[d][1,3]dioxole derivative followed by the introduction of the pyrrolidine ring and fluoropyrimidine group. Common reagents include halogenating agents and coupling reagents .

Material Science

The unique properties of this compound may also find applications in material science, particularly in developing new materials or as precursors for industrial chemicals.

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

To contextualize its properties, the compound is compared to structurally related molecules, focusing on heterocyclic cores, substituent effects, and synthetic methodologies.

Table 1: Key Structural and Functional Comparisons

Compound Name/Class Core Structure Key Substituents Synthetic Route Highlights Potential Applications
Target Compound Pyrrolidine carboxamide 5-Fluoropyrimidin-4-yloxy, benzodioxolyl Likely EDCI/HOBT-mediated coupling Kinase inhibition, CNS targets
1,5-Diarylpyrazole carboxamides Pyrazole carboxamide Aryl groups (e.g., phenyl, substituted) EDCI/HOBT, DIPEA in DMF Anti-inflammatory, anticancer
Fluoropyrimidine derivatives (e.g., 5-FU) Pyrimidine Fluorine at C5, varied N1/N3 substituents Nucleophilic substitution Antimetabolite (oncology)
Benzodioxole-containing analogs Variable Benzo[d][1,3]dioxolyl Multi-step alkylation/amination MAO inhibition, neuroprotection

Key Observations:

Heterocyclic Core :

  • The pyrrolidine carboxamide core distinguishes the target compound from pyrazole-based analogs (e.g., 1,5-diarylpyrazole carboxamides), which exhibit distinct conformational flexibility and electronic profiles. Pyrrolidine’s saturated ring may reduce metabolic oxidation compared to aromatic pyrazoles .
  • Fluoropyrimidine derivatives (e.g., 5-fluorouracil) share the 5-fluoropyrimidine motif but lack the pyrrolidine-benzodioxole framework, limiting direct functional parallels.

The benzodioxolylmethyl group confers higher lipophilicity (logP ~2.5–3.0 estimated) relative to simpler alkyl chains, suggesting improved blood-brain barrier penetration over analogs like unsubstituted pyridine derivatives.

Synthetic Methodology :

  • The target compound’s synthesis likely employs carbodiimide-mediated coupling (e.g., EDCI/HOBT), a standard approach for carboxamide formation, as seen in 1,5-diarylpyrazole carboxamides . This contrasts with fluoropyrimidines like 5-FU, which rely on nucleophilic aromatic substitution.

Research Findings and Mechanistic Insights

While explicit data for the target compound are unavailable in the provided evidence, inferences can be drawn from structural analogs:

  • Kinase Inhibition: Pyrrolidine carboxamides with fluorinated aromatics (e.g., c-Met inhibitors) demonstrate nanomolar potency, suggesting the target compound may share similar binding modes via pyrimidine-oxygen interactions with ATP pockets .
  • Metabolic Stability : Fluorination at the pyrimidine C5 position typically reduces cytochrome P450-mediated degradation, as observed in fluorinated anticancer agents .
  • Crystallographic Analysis : Tools like SHELX and Mercury (used for small-molecule refinement and packing analysis) could elucidate unique crystal packing or intermolecular interactions (e.g., π-stacking via benzodioxole), which may influence solubility and formulation.

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carboxamide is a compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes a benzo[d][1,3]dioxole moiety and a pyrrolidine backbone. Its chemical formula is C19H22FN3O4C_{19}H_{22}FN_3O_4, and it features functional groups that may contribute to its biological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, particularly through the inhibition of specific enzymes and pathways:

  • Inhibition of Mur Ligases : The compound has shown inhibitory activity against MurD and MurE ligases, which are essential for bacterial cell wall synthesis. This suggests potential antibacterial properties .
  • Induction of Apoptosis : Related compounds have been identified as apoptosis inducers in cancer cell lines, indicating a possible role in cancer therapy .
  • Impact on Pyrimidine Metabolism : It may influence the pyrimidine synthesis pathway, which is crucial for nucleic acid metabolism .

Biological Activity

The biological activities of this compound can be summarized as follows:

Activity TypeDescriptionReference
AntibacterialInhibits MurD and MurE ligases
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryModulates immune responses

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

  • Antibacterial Efficacy : A study demonstrated that derivatives with similar structures exhibited significant antibacterial effects against Escherichia coli and Staphylococcus aureus, showcasing their potential as therapeutic agents against bacterial infections .
  • Apoptosis Induction : Another research effort highlighted the effectiveness of a related compound in promoting apoptosis in human cancer cell lines. This effect was attributed to the compound's ability to modulate key signaling pathways involved in cell survival and death .
  • Pyrimidine Pathway Inhibition : Research into pyrimidine synthesis has shown that certain derivatives can inhibit cellular proliferation by targeting enzymes involved in nucleotide metabolism .

Q & A

Q. What are the common synthetic routes for synthesizing N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carboxamide?

The synthesis typically involves multi-step reactions starting with benzo[d][1,3]dioxole derivatives and fluoropyrimidine intermediates. Key steps include:

  • Coupling reactions using agents like EDC/HOBt to link the pyrrolidine-carboxamide core to the benzo[d][1,3]dioxole moiety .
  • Nucleophilic substitution to introduce the 5-fluoropyrimidin-4-yloxy group under anhydrous conditions (e.g., DMF, 60–80°C) .
  • Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization . Reaction progress is monitored using TLC (Rf = 0.3–0.5) and ¹H NMR (e.g., disappearance of starting material peaks at δ 6.8–7.2 ppm) .

Q. How is the compound’s structural integrity validated post-synthesis?

A combination of spectroscopic and chromatographic methods is employed:

  • ¹H/¹³C NMR : Confirm functional groups (e.g., pyrrolidine carboxamide at δ 3.2–4.0 ppm; benzo[d][1,3]dioxole protons at δ 5.9–6.1 ppm) .
  • IR spectroscopy : Verify amide C=O stretch (~1650 cm⁻¹) and aromatic C-F bond (~1220 cm⁻¹) .
  • HPLC-MS : Assess purity (>95%) using a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) and confirm molecular weight (e.g., [M+H]⁺ = ~480 Da) .

Advanced Research Questions

Q. How can contradictory NMR data arising from stereochemical ambiguity in the pyrrolidine ring be resolved?

  • Perform 2D NMR experiments (COSY, NOESY) to establish spatial correlations between protons and determine ring puckering .
  • Compare experimental data with DFT-calculated chemical shifts (e.g., using Gaussian09 with B3LYP/6-31G* basis set) to validate stereochemistry .
  • Utilize X-ray crystallography if single crystals are obtainable (crystallization solvent: dichloromethane/methanol) to resolve absolute configuration .

Q. What strategies optimize yield in the fluoropyrimidin-4-yloxy coupling step?

Critical parameters include:

  • Solvent selection : Anhydrous DMF or THF minimizes hydrolysis of the pyrimidine intermediate .
  • Catalyst : Use 10 mol% DMAP to enhance nucleophilic substitution efficiency .
  • Temperature control : Maintain 60–70°C to balance reaction rate and side-product formation .
  • Workup : Quench with ice-cwater and extract with ethyl acetate to isolate the product before chromatography .

Q. How do structural modifications to the benzo[d][1,3]dioxole moiety affect bioactivity?

  • Electron-withdrawing groups (e.g., -NO₂ substitution at C5) may enhance metabolic stability but reduce solubility .
  • Methylation of the dioxole oxygen decreases π-π stacking with biological targets, as shown in SAR studies of analogous compounds .
  • In vitro assays (e.g., enzyme inhibition, cell viability) paired with molecular docking (AutoDock Vina) can predict binding affinity changes .

Q. What methodologies address discrepancies between in vitro and in vivo efficacy data?

  • Pharmacokinetic profiling : Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models to identify bioavailability bottlenecks .
  • Metabolite identification : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via HRMS to assess metabolic stability .
  • Formulation adjustments : Use PEGylated nanoparticles or cyclodextrin complexes to improve solubility and target engagement .

Data Analysis and Mechanistic Questions

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

  • Molecular dynamics simulations (AMBER or GROMACS) predict binding modes to off-target receptors (e.g., kinase family proteins) .
  • Free-energy perturbation (FEP) calculations quantify the impact of substituents (e.g., ethyl vs. isopropyl on pyrimidine) on binding affinity .
  • ADMET prediction tools (e.g., SwissADME) prioritize derivatives with optimal LogP (2–4) and low CYP450 inhibition .

Q. What experimental controls are critical when assessing the compound’s neuroprotective effects?

  • Positive controls : Include known neuroprotectants (e.g., memantine) in cell-based assays (e.g., glutamate-induced HT22 cell toxicity) .
  • Off-target checks : Evaluate activity against unrelated receptors (e.g., serotonin transporters) to confirm specificity .
  • Dose-response curves : Use 8–10 concentration points (1 nM–100 µM) to calculate EC₅₀/IC₅₀ values and assess efficacy windows .

Tables for Key Parameters

Analytical Technique Key Parameters Application Reference
¹H NMR (400 MHz, DMSO-d6)δ 1.2–1.4 ppm (ethyl CH₃), δ 6.8–7.1 ppm (aromatics)Confirm substitution pattern
HPLC-MS (C18 column)Retention time: 8.2 min; [M+H]⁺ = 480.2 DaPurity and molecular weight verification
X-ray crystallographySpace group: P2₁/c; Resolution: 0.84 ÅAbsolute configuration determination

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.